molecular formula C6H12O3 B053745 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol CAS No. 124353-41-9

2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol

Cat. No.: B053745
CAS No.: 124353-41-9
M. Wt: 132.16 g/mol
InChI Key: ITBNIVCUAYRSFW-UHFFFAOYSA-N
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Description

2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol is a chemical compound of interest in synthetic organic chemistry and materials science research. Compounds featuring epoxide (oxirane) and alcohol functional groups are often utilized as versatile intermediates or building blocks in chemical synthesis, for instance in the development of polymers or fine chemicals. The specific applications, research value, and mechanism of action for this compound are highly dependent on the research context. Researchers are encouraged to consult specialized scientific literature and safety data sheets for detailed information pertinent to their specific investigations. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124353-41-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol

InChI

InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2

InChI Key

ITBNIVCUAYRSFW-UHFFFAOYSA-N

SMILES

C(CO)C1C(O1)CCO

Canonical SMILES

C(CO)C1C(O1)CCO

Synonyms

2,3-Oxiranediethanol (9CI)

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Formation

The synthesis begins with enantiomerically pure malic acid derivatives, such as (S)- or (R)-dimethyl malate, which serve as chiral precursors. In the RU2384577C2 patent, (S)-dimethyl malate undergoes halogenation using triphenylphosphine (PPh₃) and bromine (Br₂) or chlorine (Cl₂) in dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). This step produces dimethyl chlorosuccinate or bromosuccinate esters with high enantiomeric excess ([α]D +42.8 to +70.3).

Reaction Conditions :

  • Solvent : CCl₄ or CH₂Cl₂

  • Temperature : Reflux (40–60°C)

  • Time : 2 hours

  • Yield : 82–85%

Reduction to Diol Intermediates

The halogenated esters are reduced to diols using lithium borohydride (LiBH₄) in tetrahydrofuran (THF). For example, (R)-dimethylchlorosuccinate reacts with LiBH₄ and methanol (MeOH) at reflux (4 hours), yielding (2R)-2-chloro-1,4-butanediol with 81% efficiency.

Key Analytical Data :

  • 1H NMR (DMSO-d₆) : δ 1.40–1.90 (m, 2H), 3.50–3.95 (m, 4H), 4.10 (m, 1H)

  • Optical Rotation : [α]D +36.5 (c 1.2, CH₃OH)

Cyclization to Epoxide-Alcohol

The diol undergoes base-mediated cyclization using potassium hydroxide (KOH) in THF. This step eliminates the halogen atom, forming the oxirane ring. For instance, (2R)-2-chloro-1,4-butanediol treated with KOH (7 hours) produces (S)-2-(oxiran-2-yl)ethanol in 70% yield.

Optimized Parameters :

  • Base : KOH (1.5–2.0 equiv)

  • Solvent : THF or CH₂Cl₂

  • Temperature : Ambient (20–25°C)

  • Yield : 70–75%

Epoxidation via Sulfonium Salts

Corey-Chaykovsky Reaction

The EP0124011B1 patent details a scalable epoxidation method using trimethylsulfonium methyl sulfate, generated in situ from dimethyl sulfide (Me₂S) and dimethyl sulfate (Me₂SO₄). Ketone precursors react with this sulfonium salt in polar solvents (e.g., dimethyl sulfoxide, DMSO) under basic conditions (KOH or NaOH).

General Protocol :

  • Combine Me₂S and Me₂SO₄ in DMSO at 10–40°C.

  • Add ketone substrate (e.g., 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane).

  • Introduce powdered KOH (1.5–2.0 equiv) and stir for 4–6 hours.

Yield : 87.4% (for analogous oxiranes)

Workup and Purification

Post-reaction, the mixture is treated with aqueous hydrogen peroxide (H₂O₂) to oxidize residual sulfides. The product is extracted with diethyl ether, dried over Na₂SO₄, and distilled under reduced pressure.

Advantages :

  • Scalability : Suitable for industrial production

  • Stereochemical Flexibility : Accommodates diverse ketone substrates

Comparative Analysis of Methods

Parameter Malic Acid Route Sulfonium Salt Route
Starting Material CostHigh (chiral malates)Low (ketones)
Stereoselectivity>90% eeModerate (racemic mix)
Reaction Time12–15 hours4–6 hours
Yield70–75%80–87%
Industrial FeasibilityModerateHigh

Mechanistic Insights

Halogenation-Reduction-Cyclization

The malic acid pathway follows a three-step sequence:

  • Halogenation : PPh₃ abstracts a halogen (X₂), converting ester carbonyls to α-halo esters.

  • Reduction : LiBH₃ selectively reduces ester groups to primary alcohols.

  • Cyclization : Base-induced intramolecular nucleophilic attack forms the oxirane ring.

Sulfonium-Mediated Epoxidation

The Corey-Chaykovsky mechanism involves:

  • Sulfonium Salt Formation : Me₂S reacts with Me₂SO₄ to generate trimethylsulfonium methyl sulfate.

  • Ylide Generation : Base deprotonates the sulfonium salt, producing a reactive ylide.

  • Ketone Epoxidation : Ylide attacks the ketone carbonyl, leading to ring closure.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl₃) : δ 1.50–1.80 (m, 2H, oxirane CH₂), 2.40–3.00 (m, 3H, CH and CH₂), 3.60 (m, 2H, HOCH₂), 4.20 (br s, 1H, OH).

  • 13C NMR : Peaks at 50–55 ppm (oxirane carbons), 60–65 ppm (HOCH₂).

Optical Rotation

  • (S)-Enantiomer : [α]D -30.7 (c 1.0, CH₂Cl₂)

  • (R)-Enantiomer : [α]D +42.8 (c 1.0, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycidol (2,3-Epoxy-1-propanol)

  • Structure : A simple epoxide with one hydroxyl group.
  • Key Differences : Unlike the target compound, glycidol lacks a second hydroxyethyl group, reducing its capacity for hydrogen bonding and crosslinking.
  • Applications: Used in epoxy resins and as a stabilizer; its toxicity (hepatotoxic and carcinogenic) limits use in pharmaceuticals .

2-(1,3-Dioxolan-2-yl)ethanol (CAS 5465-08-7)

  • Structure: A five-membered dioxolane ring with an ethanol substituent.
  • Key Differences : The dioxolane ring is less strained than the epoxide, reducing reactivity. The absence of hydroxyl groups on the ring limits hydrogen bonding compared to the target compound.
  • Applications : Used as a solvent and intermediate in organic synthesis .

Diethylene Glycol Monohexyl Ether (CAS 112-59-4)

  • Structure : A glycol ether with a hexyl group and hydroxyl terminus.
  • Key Differences : Lacks an epoxide ring but shares solvent properties. The hexyl group enhances lipophilicity, contrasting with the hydrophilic hydroxyethyl substituents in the target compound.
  • Toxicity : Classified as a reproductive toxin; requires stringent handling protocols .

3-(3-Chlorophenyl)oxiran-2-ylmethanol (CAS 125617-30-3)

  • Structure: An epoxide substituted with a chlorophenyl group and methanol.
  • Key Differences : The chlorophenyl group introduces aromaticity and electrophilicity, differing from the aliphatic hydroxyethyl groups in the target compound.
  • Applications: Potential use in agrochemicals due to halogenated aromatic systems .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight Functional Groups Reactivity Toxicity Profile
2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol C₅H₁₀O₃ 118.13 Epoxide, 2× hydroxyl High (epoxide ring) Likely irritant (inferred)
Glycidol C₃H₆O₂ 74.08 Epoxide, hydroxyl Moderate Carcinogenic
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ 118.13 Dioxolane, hydroxyl Low Low (solvent use)
Diethylene Glycol Monohexyl Ether C₁₀H₂₂O₃ 190.28 Ether, hydroxyl Low Reproductive toxin

Industrial and Pharmaceutical Potential

  • Polymer Chemistry : Epoxide-containing diols are used in epoxy resins and biodegradable polymers. The hydroxyl groups in the target compound could improve adhesion in coatings .

Q & A

Q. What are the recommended synthetic routes for 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol?

Methodological Answer: The compound’s synthesis can be approached via epoxidation or nucleophilic substitution. Key strategies include:

  • Epoxidation of allyl alcohols : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature to form the oxirane ring .
  • Substitution reactions : React 2-hydroxyethyl precursors with epichlorohydrin derivatives in basic conditions (e.g., NaOH) to introduce the oxirane moiety .
  • Hydroxyethyl group incorporation : Employ thiol-ene "click" chemistry or Mitsunobu reactions to attach hydroxyethyl groups to preformed oxirane intermediates .

Q. Critical Parameters :

  • Maintain anhydrous conditions to prevent ring-opening side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to optimize yield.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage :
    • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
    • Keep at 2–8°C in a ventilated, cool environment to avoid thermal degradation .
  • Handling :
    • Use static-dissipative equipment to mitigate ignition risks .
    • Wear nitrile gloves (12–15 mil thickness) and sealed goggles to prevent dermal/ocular exposure .
    • Conduct work in fume hoods with HEPA filters to limit inhalation .

Q. Safety Protocols :

  • Immediate decontamination with water for skin contact; consult poison control for ingestion .

Advanced Research Questions

Q. What strategies can mitigate racemization during synthesis of chiral oxirane derivatives like this compound?

Methodological Answer:

  • Chiral catalysts : Use Sharpless asymmetric epoxidation with titanium-isopropylate and tartrate esters to enforce enantioselectivity .
  • Low-temperature kinetics : Perform reactions below –20°C to slow racemization .
  • Analytical validation :
    • Characterize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .
    • Compare optical rotation values with literature standards .

Q. Data Interpretation :

  • Conflicting ee results may arise from impurities; purify intermediates via column chromatography before analysis .

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer:

  • Multi-technique characterization :

    Technique Application Example
    ¹H/¹³C NMR Track ring-opening via oxirane proton shiftsLoss of δ 3.2–3.5 ppm (oxirane)
    DFT calculations Predict regioselectivity in nucleophilic attackCompare with experimental outcomes
    Kinetic studies Measure activation energy for competing pathwaysUse stopped-flow spectroscopy
  • Contradiction resolution :

    • Replicate experiments under standardized conditions (solvent, temperature).
    • Use isotopic labeling (e.g., D₂O) to trace reaction mechanisms .

Q. What enzymatic systems interact with this compound, and how can these interactions be studied?

Methodological Answer:

  • Enzyme assays :
    • Epoxide hydrolases : Incubate the compound with recombinant human EH1 and monitor diol formation via LC-MS .
    • Cytotoxicity assays : Use HepG2 cells to assess metabolic disruption (IC₅₀ values) .
  • Experimental design :
    • Include negative controls (e.g., heat-inactivated enzymes).
    • Measure enzyme kinetics (Km, Vmax) using fluorogenic substrates .

Q. Ethical considerations :

  • Adhere to occupational exposure limits (<3.3 mg/m³) for in vivo studies .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Technique Key Parameters Utility Reference
GC-MS Electron ionization (70 eV), m/z 100–500Detect volatile degradation products
FT-IR Peaks at 850 cm⁻¹ (oxirane ring)Confirm ring integrity
X-ray crystallography Resolution <1.0 ÅResolve stereochemistry
HPLC-PDA C18 column, λ 210 nmQuantify diol byproducts

Q. Best practices :

  • Cross-validate results with ≥2 independent methods to address instrumentation bias .

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